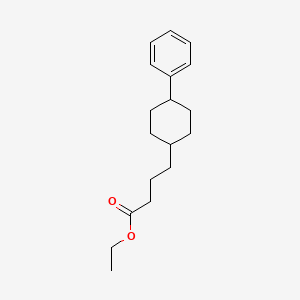
Ethyl 4-(4-phenylcyclohexyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-phenylcyclohexyl)butanoate is an organic compound belonging to the ester family Esters are characterized by their pleasant odors and are often used in fragrances and flavorings
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 4-(4-phenylcyclohexyl)butanoate can be synthesized through the esterification of 4-(4-phenylcyclohexyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process. The product is then purified through distillation or crystallization techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-phenylcyclohexyl)butanoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield 4-(4-phenylcyclohexyl)butanoic acid and ethanol.
Reduction: Reduction with lithium aluminum hydride (LiAlH4) converts the ester into the corresponding alcohol.
Transesterification: The ester can react with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses dilute hydrochloric acid, while basic hydrolysis (saponification) uses sodium hydroxide.
Reduction: Lithium aluminum hydride is the reagent of choice for reducing esters to alcohols.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are used to facilitate the exchange of ester groups.
Major Products Formed
Hydrolysis: 4-(4-phenylcyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-phenylcyclohexyl)butanol.
Transesterification: Various esters depending on the alcohol used.
Applications De Recherche Scientifique
Ethyl 4-(4-phenylcyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the synthesis of specialty chemicals and as a fragrance component in perfumes and flavorings.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-phenylcyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active acid form, which may then interact with biological pathways. The phenylcyclohexyl group may contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-phenylcyclohexyl)butanoate can be compared to other esters with similar structures:
Ethyl acetate: A simpler ester used as a solvent and in flavorings.
Methyl butanoate: Another ester with a fruity odor, used in perfumes and flavorings.
Ethyl benzoate: An ester with a benzene ring, used in fragrances and as a solvent.
This compound is unique due to its phenylcyclohexyl group, which imparts distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
835902-24-4 |
|---|---|
Formule moléculaire |
C18H26O2 |
Poids moléculaire |
274.4 g/mol |
Nom IUPAC |
ethyl 4-(4-phenylcyclohexyl)butanoate |
InChI |
InChI=1S/C18H26O2/c1-2-20-18(19)10-6-7-15-11-13-17(14-12-15)16-8-4-3-5-9-16/h3-5,8-9,15,17H,2,6-7,10-14H2,1H3 |
Clé InChI |
WWSHAHKXHGWPIJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1CCC(CC1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


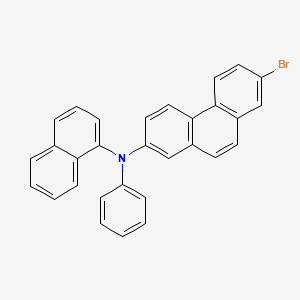
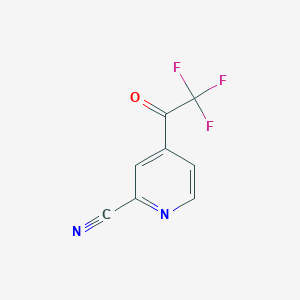

![6-Chloro-n-{[1-(methylamino)cyclopropyl]methyl}pyridin-3-amine](/img/structure/B14181523.png)
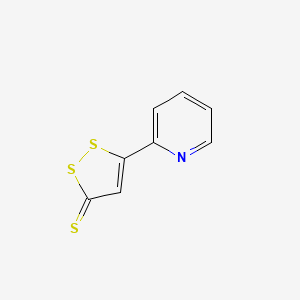
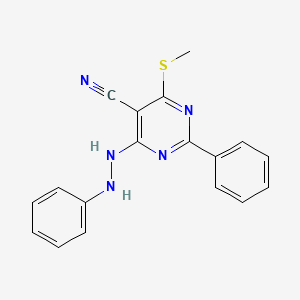

![N,N-Di([1,1'-biphenyl]-4-yl)rubicen-5-amine](/img/structure/B14181559.png)

![2-{2-Oxo-2-[2-(trifluoromethyl)phenyl]ethyl}cyclooct-2-en-1-one](/img/structure/B14181561.png)
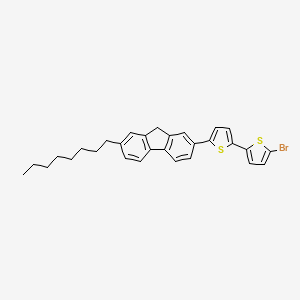
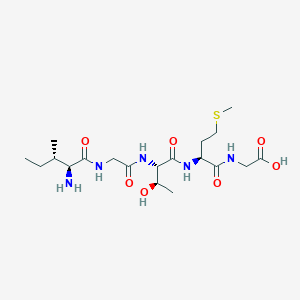

![(2R)-2-[(R)-Fluoro(phenyl)methyl]oxirane](/img/structure/B14181581.png)
